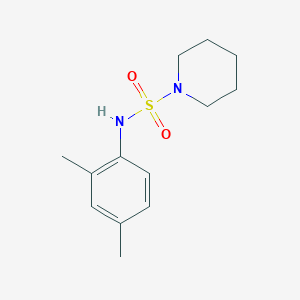![molecular formula C18H18Cl2FN3O3S B500334 N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide CAS No. 890599-41-4](/img/structure/B500334.png)
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, also known as DPA-714, is a novel and promising compound that has shown potential in various scientific research applications. It belongs to the family of piperazine derivatives and has been synthesized using a variety of methods.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide binds to the TSPO and modulates its activity. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has been found to reduce neuroinflammation by decreasing the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to decrease the activation of microglia and astrocytes, which are involved in neuroinflammation. In cancer cells, N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has been found to induce apoptosis by activating caspases and increasing ROS production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has several advantages for lab experiments. It is a highly specific ligand for TSPO and has been found to have low toxicity in preclinical studies. It also has good bioavailability and can cross the blood-brain barrier, making it suitable for studying neuroinflammation and neurodegenerative diseases. However, there are some limitations to using N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and may not be readily available in some labs.
Direcciones Futuras
There are several future directions for N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide research. One area of interest is the development of new TSPO ligands with improved specificity and efficacy. Another area of interest is the use of N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide in studying the role of TSPO in various diseases, such as multiple sclerosis and stroke. N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide may also have potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action and long-term effects of N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide can be synthesized using different methods, including the reaction of 3,4-dichloroaniline with 4-(4-fluorophenylsulfonyl)piperazine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 4-(4-fluorophenylsulfonyl)piperazine with N-(3,4-dichlorophenyl)glycine in the presence of diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has shown potential in various scientific research applications, including neuroinflammation, neurodegenerative diseases, and cancer. It has been found to bind to the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes. TSPO is involved in neuroinflammation and has been found to be upregulated in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has also been found to have anti-tumor activity and has been tested in preclinical models of breast cancer, glioblastoma, and melanoma.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O3S/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLIBPWTNFKYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

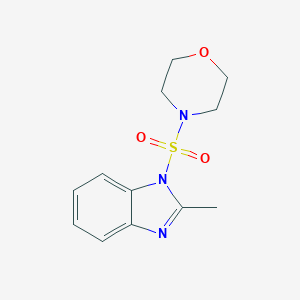
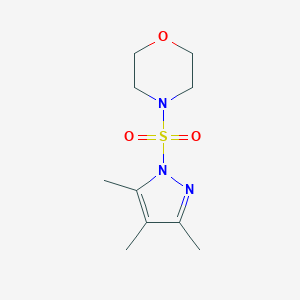
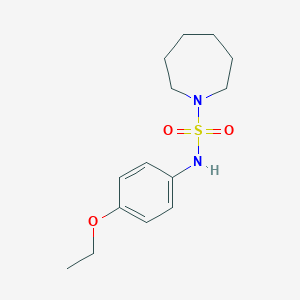

![1-{[4-(2-Thienylcarbonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B500256.png)



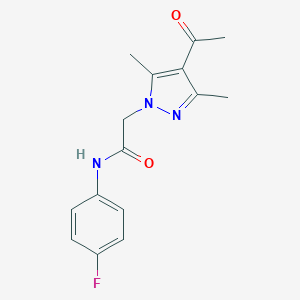
![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)

